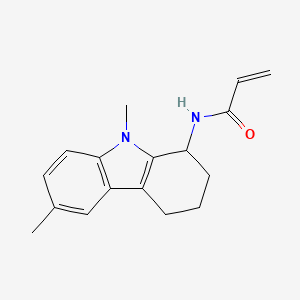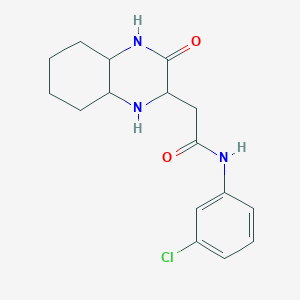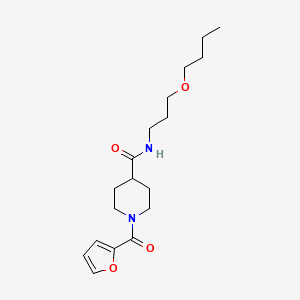![molecular formula C17H15FN4O2S B11033261 8-fluoro-4,4-dimethyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11033261.png)
8-fluoro-4,4-dimethyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of imidazole-containing heterocycles. Imidazole is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures. Imidazole derivatives exhibit diverse biological activities, making them valuable in drug development .
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific data on this exact compound, I can provide a general approach. Researchers typically use multistep reactions to construct the imidazole ring. Common methods include cyclization of appropriate precursors or functional group transformations. Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
The compound can undergo various reactions:
Oxidation: Imidazoles can be oxidized to imidazole-2-ones.
Reduction: Reduction of the imidazole ring can yield 2-aminoimidazoles.
Substitution: Nucleophilic substitution reactions occur at the imidazole nitrogen atoms.
Common Reagents: Reagents like iodine, hydrogen peroxide, and metal catalysts are often used.
Major Products: These depend on the specific reaction conditions and substituents. For example, reduction may yield 2-aminoimidazoles.
Scientific Research Applications
Chemistry: Imidazole derivatives serve as building blocks in medicinal chemistry and materials science.
Biology: They play a role in enzyme catalysis (e.g., histidine residues in proteins).
Medicine: Some imidazole-containing drugs include antifungals (e.g., clotrimazole), antihistamines (e.g., clemizole), and antiprotozoals (e.g., metronidazole).
Industry: Imidazoles find applications in corrosion inhibitors, dyes, and polymer chemistry.
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways. Further research would be needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare this compound’s structure, properties, and biological activities with other imidazole derivatives. Its uniqueness lies in the combination of the pyrroloquinoline core, the fluorine substitution, and the 4-methyl-4H-1,2,4-triazole moiety.
Remember that detailed experimental data for this specific compound would
Properties
Molecular Formula |
C17H15FN4O2S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-fluoro-11,11-dimethyl-9-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C17H15FN4O2S/c1-17(2)6-9(7-25-16-20-19-8-21(16)3)11-4-10(18)5-12-13(11)22(17)15(24)14(12)23/h4-6,8H,7H2,1-3H3 |
InChI Key |
BYHJVKUDCXGFKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CSC4=NN=CN4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine](/img/structure/B11033179.png)
![diethyl 2-[2,2,6-trimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11033182.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11033185.png)
![5-(2,5-dichlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11033186.png)

![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}acetamide](/img/structure/B11033194.png)
![N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide](/img/structure/B11033203.png)

![5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11033213.png)
![1-(2,4-Dimethoxyphenyl)-4-[(2-ethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11033216.png)



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11033231.png)
